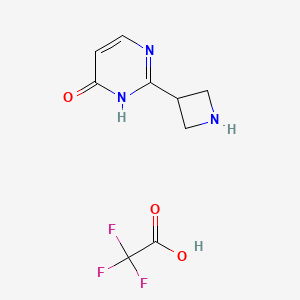

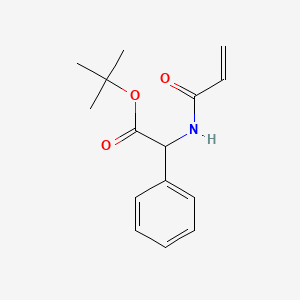

Ethyl 3-formyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

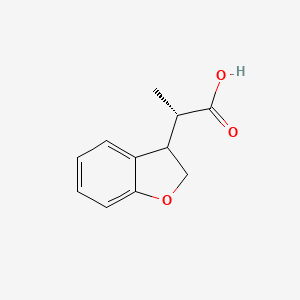

Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as Ethyl 3-formyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a chemical compound with the molecular formula C14H16N2O3 . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .

Molecular Structure Analysis

The dihydropyrimidine ring of this compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 206.0 to 210.0 °C .科学的研究の応用

Microwave-Mediated Synthesis

The use of microwave irradiation in solvent-free conditions facilitates the regioselective synthesis of novel pyrimido[1,2-a]pyrimidines from Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. This method represents an efficient, rapid, and environmentally friendly approach to heterocyclic synthesis, underscoring the compound's utility in generating complex molecular architectures (Vanden Eynde et al., 2001).

Heterocyclic Compound Synthesis

The compound serves as a precursor in the synthesis of various heterocyclic structures such as thiazolopyrimidines and thiazolodipyrimidines, indicating its versatility in organic synthesis and potential in drug discovery processes (Sherif et al., 1993).

Ring Expansion and Nucleophilic Substitution Reactions

Investigations into the reactions of Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates reveal complex behavior, including ring expansion and nucleophilic substitution, affected by reaction conditions. This research provides valuable insights into reaction mechanisms and the reactivity of pyrimidine derivatives (Fesenko et al., 2010).

Catalysis and Solvent-Free Conditions

The synthesis of highly functionalized novel tetrahydropyrimidines via the Biginelli reaction under microwave irradiation without the need for solvents or catalysts demonstrates the compound's utility in green chemistry applications (Harikrishnan et al., 2013).

Antimicrobial Activity and Drug Development

The synthesis of chromone-pyrimidine coupled derivatives and their evaluation for antimicrobial activity highlight the potential of such derivatives in developing new antimicrobial agents. Additionally, docking studies and toxicity evaluations suggest these compounds could be promising oral drug candidates (Tiwari et al., 2018).

Safety and Hazards

特性

IUPAC Name |

ethyl 3-formyl-6-methyl-2-oxo-4-phenyl-1,4-dihydropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-3-21-14(19)12-10(2)16-15(20)17(9-18)13(12)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDYWBIASPWQFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N(C1C2=CC=CC=C2)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2856242.png)

![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B2856243.png)

![N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2856248.png)

![Methyl 2-[(2,2-dimethoxyethyl)amino]acetate](/img/structure/B2856256.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2856261.png)

![5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2856262.png)